2-Methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
2-Methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of 2-methylphenyl hydrazine with carbon disulfide and subsequent cyclization . The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
2-Methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with various nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The molecular targets include enzymes involved in cell wall synthesis and metabolic pathways .
Comparison with Similar Compounds
2-Methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be compared with other thiadiazole derivatives such as:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Known for its antimicrobial activity.
1,3,4-Thiadiazole derivatives: These compounds also exhibit a range of biological activities, including antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
(2-methylphenyl) 4-methylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-7-5-3-4-6-9(7)15-11(14)10-8(2)12-13-16-10/h3-6H,1-2H3 |
InChI Key |
GCDXZGZZPJDWEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=C(N=NS2)C |
Origin of Product |
United States |
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